2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone
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Overview
Description
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone is a complex organic compound featuring a cyclopentanone core substituted with a nitro and hydroxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentanone Core: The cyclopentanone core can be synthesized via the catalytic stereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the benzyl group using a nitrating agent like nitric acid in the presence of sulfuric acid.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, typically using a reagent like osmium tetroxide (OsO4) or a similar oxidizing agent.
Industrial Production Methods
Industrial production of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of nitro and hydroxybenzyl substitutions on biological activity.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopentanone core provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2alpha-[®-alpha-(Nitromethyl)-3-bromobenzyl]cyclopentanone: This compound features a bromine atom instead of a hydroxyl group, which can significantly alter its reactivity and biological activity.
Cyclopentanone: The parent compound without any substitutions, used as a starting material in various organic syntheses.
Gamma-Butyrolactone: A structurally similar compound with a lactone ring instead of a cyclopentanone ring, used in different industrial applications.
Uniqueness
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone is unique due to the combination of its nitro and hydroxyl substitutions on the benzyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
917760-05-5 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2S)-2-[(R)-hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-6-2-5-10(11)12(15)8-3-1-4-9(7-8)13(16)17/h1,3-4,7,10,12,15H,2,5-6H2/t10-,12+/m1/s1 |
InChI Key |
NARLCEZIFIKPSE-PWSUYJOCSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)C1)[C@H](C2=CC(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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